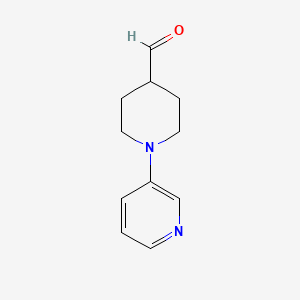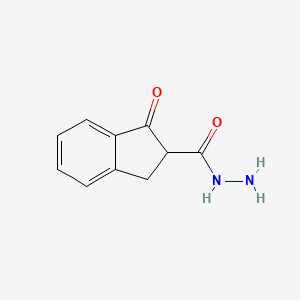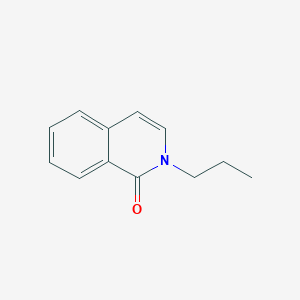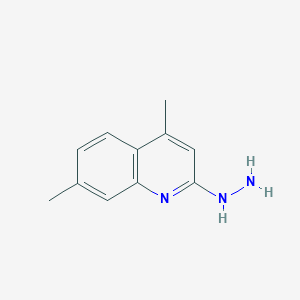
2-Hydrazinyl-4,7-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4,7-dimethylquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydrazine functional group attached to the quinoline ring, which is further substituted with two methyl groups at the 4 and 7 positions. The molecular formula of this compound is C11H13N3, and it has a molecular weight of 187.24 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,7-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 4,7-dimethylquinoline with hydrazine hydrate under reflux conditions. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazinyl-4,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its biological activity, it is being explored for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4,7-dimethylquinoline involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes or the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
2-Hydrazinyl-4,8-dimethylquinoline: Similar structure but with methyl groups at the 4 and 8 positions.
2-Hydrazinylquinoline: Lacks the methyl groups, leading to different chemical properties and reactivity.
4,7-Dimethylquinoline: Lacks the hydrazine group, resulting in different biological activity and applications
Uniqueness: 2-Hydrazinyl-4,7-dimethylquinoline is unique due to the specific positioning of the hydrazine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(4,7-dimethylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-9-8(2)6-11(14-12)13-10(9)5-7/h3-6H,12H2,1-2H3,(H,13,14) |
Clave InChI |
IVWUROKYXULFPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CC(=N2)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




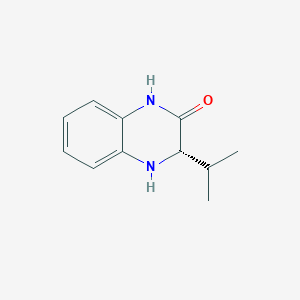
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
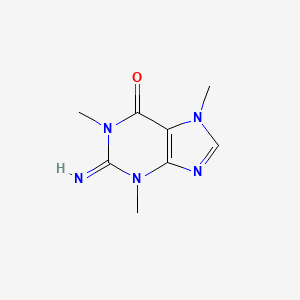

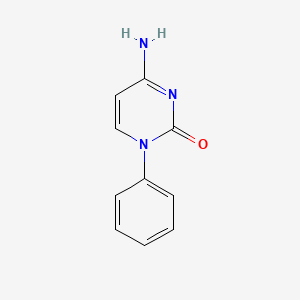
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)
